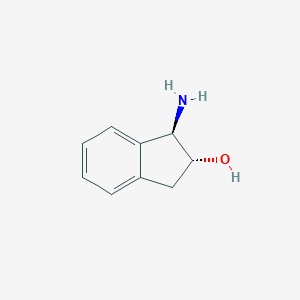

(1R,2R)-1-Aminoindan-2-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPKSXMQWBYUOI-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13286-59-4, 163061-73-2 | |

| Record name | 1-Amino-2-indanol, trans-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013286594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-indanol, trans-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163061732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2R)-(-)-1-Amino-2-indanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-2-INDANOL, TRANS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9U54KL6PO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-AMINO-2-INDANOL, TRANS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C44ZZ4E55A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(1R,2R)-1-Aminoindan-2-ol: A Comprehensive Technical Guide for a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-1-Aminoindan-2-ol is a conformationally restricted chiral amino alcohol that has emerged as a cornerstone in asymmetric synthesis. Its rigid indane framework and vicinal amino and hydroxyl groups provide a powerful platform for inducing stereoselectivity in a wide array of chemical transformations. This technical guide offers an in-depth exploration of this compound, encompassing its synthesis, resolution, and diverse applications as a chiral auxiliary and ligand in the development of pharmaceuticals and other complex chiral molecules.

Physicochemical Properties

A summary of the key physicochemical properties of (1R,2R)-cis-1-amino-2-indanol is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| Melting Point | 118-121 °C | |

| Optical Rotation | [α]D ≈ -62.0° (c=0.5 in chloroform) | |

| Appearance | White to cream powder | |

| CAS Number | 126456-43-7 | [1] |

Synthesis of Enantiopure this compound

The efficient synthesis of enantiomerically pure this compound is critical for its application in asymmetric synthesis. Several strategies have been developed, with the most prominent routes commencing from indene (B144670).

Enantioselective Synthesis from Indene via Jacobsen Epoxidation and Ritter Reaction

A highly effective and widely adopted method for the synthesis of (1S,2R)-1-aminoindan-2-ol involves the asymmetric epoxidation of indene, followed by a regio- and stereoselective Ritter reaction.[2] The enantiomer, (1R,2S)-1-aminoindan-2-ol, can be accessed by using the opposite enantiomer of the Jacobsen catalyst. The subsequent conversion to the desired (1R,2R) isomer is not explicitly detailed in the provided search results but would conceptually involve inversion of both stereocenters. For the purpose of illustrating the core methodology, the synthesis of the (1S,2R) enantiomer is described.

The overall transformation can be visualized as follows:

Figure 1: Synthetic pathway from indene to (1S,2R)-1-aminoindan-2-ol via Jacobsen epoxidation and Ritter reaction.

This process begins with the enantioselective epoxidation of indene using the Jacobsen catalyst, (S,S)-(salen)Mn(III)Cl, to yield (1S,2S)-indene oxide with high enantiomeric excess.[2] The subsequent Ritter reaction, employing oleum in acetonitrile, proceeds with high regio- and stereoselectivity to form a cis-oxazoline intermediate.[2] This intermediate is then hydrolyzed under acidic conditions to afford the final product, (1S,2R)-1-aminoindan-2-ol.[2] A final purification step involving fractional crystallization with L-tartaric acid can be employed to enhance the enantiomeric purity to >99% ee.[2]

Quantitative Data for the Synthesis of (1S,2R)-1-Aminoindan-2-ol

| Step | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Jacobsen Epoxidation | (1S,2S)-Indene Oxide | 89% | 88% | [2] |

| Ritter Reaction & Hydrolysis | (1S,2R)-1-Aminoindan-2-ol | 50% (overall from indene) | >99% (after tartaric acid resolution) | [2] |

Resolution of Racemic cis-1-Aminoindan-2-ol

An alternative to enantioselective synthesis is the resolution of a racemic mixture of cis-1-aminoindan-2-ol. Both chemical and enzymatic methods have proven effective.

1. Chemical Resolution via Diastereomeric Salt Formation

The formation of diastereomeric salts using a chiral resolving agent is a classical and effective method for separating enantiomers. For cis-1-aminoindan-2-ol, L-tartaric acid is a commonly used resolving agent.[3]

Figure 2: Workflow for the chemical resolution of racemic cis-1-aminoindan-2-ol using L-tartaric acid.

The process involves treating the racemic amino alcohol with L-tartaric acid to form a mixture of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4][5] After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure free amine.

(S)-2-Phenylpropionic acid has also been demonstrated as an effective resolving agent for racemic cis-1-amino-2-indanol, yielding the enantiopure product in 35% yield.[3]

2. Enzymatic Resolution

Enzymatic resolution offers a highly selective alternative for obtaining enantiopure aminoindanol derivatives. Lipases, such as Lipase PS from Pseudomonas sp., are particularly effective in the kinetic resolution of racemic trans-1-azido-2-indanol, a precursor to cis-1-aminoindan-2-ol.[2][3]

Figure 3: General workflow for the enzymatic resolution of a precursor to cis-1-aminoindan-2-ol.

In this kinetic resolution, the enzyme selectively acylates one enantiomer of the azido (B1232118) alcohol, leaving the other enantiomer unreacted. The acylated and unreacted enantiomers can then be separated. The unreacted enantiomer, for instance, (1S,2S)-azidoindanol, can be chemically converted to the desired cis-aminoindanol, (1S,2R)-1-aminoindan-2-ol, through a sequence of reactions that includes an inversion of stereochemistry at the C2 position (e.g., via a Mitsunobu reaction) followed by reduction of the azide (B81097) group.[2]

Quantitative Data for Enzymatic Resolution of trans-1-Azido-2-indanol

| Product | Yield | Enantiomeric Excess (ee) | Reference |

| (1S,2S)-azidoindanol (unreacted) | 48% | >99% | [2] |

| (1R,2R)-azido acetate | 49% | 98% | [2] |

Applications in Asymmetric Synthesis

The rigid structure of this compound makes it an excellent chiral controller in a variety of asymmetric transformations, where it can be employed as a chiral auxiliary or as a precursor to chiral ligands.

As a Chiral Auxiliary in Diels-Alder Reactions

This compound can be converted into chiral oxazolidinone or sulfonamide auxiliaries. These auxiliaries, when attached to a dienophile, direct the approach of the diene, leading to high levels of stereoselectivity in the resulting cycloadduct.

For instance, 1-(arylsulfonamido)indan-2-ols, derived from aminoindanol, have been successfully used as chiral auxiliaries in Diels-Alder reactions.[2] When acylated with acryloyl chloride and reacted with cyclopentadiene (B3395910) in the presence of a Lewis acid, these auxiliaries provide excellent endo/exo ratios and high diastereoselectivity.[2]

Representative Data for Diels-Alder Reactions using an Aminoindanol-Derived Auxiliary

| Dienophile | Diene | Lewis Acid | endo/exo Ratio | Diastereomeric Excess (de) | Reference |

| Acryloyl-sulfonamide | Cyclopentadiene | Various | >99:1 | up to 92% | [2] |

Precursor to Chiral Ligands

This compound is a valuable building block for the synthesis of important classes of chiral ligands, such as bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands.[2] These ligands are widely used in asymmetric catalysis, coordinating to a metal center to create a chiral environment that influences the outcome of the catalyzed reaction.

The synthesis of these ligands typically involves the condensation of the chiral amino alcohol with a suitable dinitrile or diimidate precursor.[2] These ligands have been successfully applied in various metal-catalyzed asymmetric reactions, including Diels-Alder reactions.[2]

Experimental Protocols

Synthesis of (1S,2R)-1-Aminoindan-2-ol from (1S,2S)-Indene Oxide (Ritter Reaction and Hydrolysis)

This protocol is adapted from the Merck process described in the literature.[2]

-

Ritter Reaction: To a solution of (1S,2S)-indene oxide (1 equivalent) in acetonitrile, add oleum (a solution of SO₃ in sulfuric acid) at a controlled temperature. The reaction proceeds through a cyclic sulfate (B86663) intermediate to form the corresponding cis-methyl oxazoline.

-

Hydrolysis: The resulting oxazoline is hydrolyzed by the addition of water.

-

Work-up and Purification: The reaction mixture is worked up to isolate the crude (1S,2R)-1-aminoindan-2-ol.

-

Enantiomeric Enrichment: The crude product is subjected to fractional crystallization with L-tartaric acid to yield (1S,2R)-1-aminoindan-2-ol with >99% enantiomeric excess.

Chemical Resolution of Racemic cis-1-Aminoindan-2-ol with L-Tartaric Acid

This is a general procedure based on the principles of diastereomeric salt resolution.[3]

-

Salt Formation: Dissolve racemic cis-1-aminoindan-2-ol in a suitable solvent (e.g., a mixture of alcohols or other polar solvents). Add a solution of L-tartaric acid (approximately 0.5 to 1.0 equivalents) in the same solvent.

-

Crystallization: Allow the solution to cool slowly to induce crystallization of one of the diastereomeric salts. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.

-

Isolation: Isolate the crystalline diastereomeric salt by filtration. The crystals can be recrystallized to improve diastereomeric purity.

-

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH or Na₂CO₃) to raise the pH and precipitate the free amine.

-

Extraction and Isolation: Extract the enantiomerically pure aminoindanol with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer, and evaporate the solvent to obtain the final product.

Conclusion

This compound stands out as a highly valuable and versatile chiral building block for modern organic synthesis. Its rigid bicyclic structure provides a predictable platform for stereochemical control, making it a key component in the synthesis of complex, enantiomerically pure molecules. The availability of robust synthetic and resolution methodologies ensures its accessibility to the broader scientific community. Its successful application as both a chiral auxiliary and a precursor to powerful chiral ligands underscores its importance in the ongoing development of new pharmaceuticals and asymmetric catalytic systems. This guide provides a foundational understanding for researchers and professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.

References

- 1. (1S,2R)-(-)-1-Amino-2-indanol | C9H11NO | CID 9866743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 5.8 Racemic Mixtures and the Resolution of Enantiomers - Organic Chemistry | OpenStax [openstax.org]

The Discovery and History of cis-1-Aminoindan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-1-Aminoindan-2-ol is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its rigid bicyclic structure and defined stereochemistry have made it an invaluable component in the synthesis of numerous asymmetric catalysts, chiral auxiliaries, and, most notably, the HIV protease inhibitor Indinavir (Crixivan®). This technical guide provides an in-depth overview of the discovery and history of cis-1-aminoindan-2-ol, detailing its synthesis, from early racemic preparations to modern enantioselective methods, and its profound impact on drug development. The content herein is intended to serve as a comprehensive resource, complete with detailed experimental protocols, quantitative data, and visualizations of key chemical processes and mechanisms of action.

Introduction: A Molecule of Strategic Importance

The significance of enantiomerically pure compounds in the pharmaceutical industry cannot be overstated, as the biological activity of a drug molecule is often intrinsically linked to its stereochemistry. cis-1-Aminoindan-2-ol emerged as a molecule of great interest due to its unique conformational constraints, which proved highly effective in asymmetric synthesis.[1] Its rigid skeleton provides a predictable stereochemical environment, leading to high selectivity in chemical transformations.[1] The discovery of its role as a key component in the potent HIV protease inhibitor Indinavir solidified its importance in medicinal chemistry and spurred the development of efficient and scalable synthetic routes.[1]

The Journey of Synthesis: From Racemate to Enantiopure Excellence

The synthesis of cis-1-aminoindan-2-ol has evolved significantly since its first report. The initial methods produced a racemic mixture, which required subsequent resolution to isolate the desired enantiomer. However, the demand for this compound in drug development, particularly for Indinavir, necessitated the development of more efficient enantioselective syntheses.

Early Racemic Synthesis

The first synthesis of racemic cis-1-aminoindan-2-ol was reported in 1951 by Lutz and Wayland.[1] A common early approach involved the treatment of trans-2-bromoindan-1-ol with ammonia, which is believed to proceed through an indene (B144670) oxide intermediate that is then opened by the ammonia.[1] The resulting trans-aminoindanol is then converted to the cis-isomer through a multi-step process involving the formation of a cis-oxazoline intermediate, followed by acidic hydrolysis to yield the final product.[1]

Enantioselective Synthesis: A Breakthrough for Drug Development

The development of practical and highly enantioselective syntheses of cis-1-aminoindan-2-ol was a critical advancement. One of the most efficient and widely recognized methods is the Jacobsen-Katsuki epoxidation of indene, followed by a Ritter reaction. This approach, detailed in Organic Syntheses, provides a direct and economical route to the desired (1S,2R)-enantiomer.[2]

Quantitative Data on Enantioselective Synthesis

The following table summarizes key quantitative data for the enantioselective synthesis of (1S,2R)-1-aminoindan-2-ol via Jacobsen epoxidation and Ritter reaction, as described in the detailed experimental protocol.

| Step | Product | Starting Material | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee%) |

| Asymmetric Epoxidation | (1S,2R)-Indene oxide | Indene | (S,S)-(N,N')-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride | 89 | 88 |

| Ritter Reaction and Hydrolysis | (1S,2R)-1-Aminoindan-2-ol | (1S,2R)-Indene oxide | Fuming sulfuric acid, Acetonitrile (B52724), Water | 50 (overall from indene) | >99 (after crystallization) |

Experimental Protocols: A Step-by-Step Guide

The following is a detailed methodology for a key enantioselective synthesis of (1S,2R)-1-aminoindan-2-ol.

Enantioselective Synthesis of (1S,2R)-1-Aminoindan-2-ol

This protocol is based on the procedure published in Organic Syntheses.[2]

Step A: (1S,2R)-Indene oxide

-

To a 500-mL, three-necked, round-bottomed flask equipped with an overhead mechanical stirrer, an addition funnel, and a thermocouple, charge indene (29.0 g, 0.25 mol), dichloromethane (B109758) (30 mL), (S,S)-(N,N')-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (0.953 g, 1.5 mmol), and 4-phenylpyridine (B135609) N-oxide (1.28 g, 7.5 mmol) under a nitrogen atmosphere.

-

Cool the mixture to 0-5 °C.

-

Slowly add a solution of 1.5 M aqueous sodium hypochlorite (B82951) (NaOCl) (250 mL, 0.375 mol) over 2-3 hours, maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, stir the mixture for an additional 1 hour at 0-5 °C.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude (1S,2R)-indene oxide. The product is typically used in the next step without further purification.

Step B: (1S,2R)-1-Aminoindan-2-ol (crude)

-

In a dry, 1000-mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, two addition funnels, and a thermocouple, add dry acetonitrile (100 mL) and cool to -5 °C under a nitrogen atmosphere.

-

Simultaneously add fuming sulfuric acid (20 mL, ~0.4 mol) and a solution of the crude (1S,2R)-indene oxide (26.0 g, 0.197 mol) in dry hexanes (200 mL) dropwise, maintaining the internal temperature between 0 and 5 °C.

-

After the additions are complete, warm the reaction mixture to room temperature and stir for 1 hour.

-

Slowly add water (100 mL) and stir the biphasic mixture for 30 minutes.

-

Separate the lower aqueous phase, dilute with an additional 100 mL of water, and heat to reflux for 3 hours.

-

Cool the solution to room temperature. This crude aqueous solution of the aminoindanol (B8576300) is used directly in the next step.

Step C: (1S,2R)-1-Aminoindan-2-ol (purified)

-

To the crude aqueous solution from Step B, add 1-butanol (B46404) (100 mL).

-

Slowly add a 50% aqueous solution of sodium hydroxide (B78521) (~80 mL) with external cooling to maintain the temperature below 30 °C, until the pH of the aqueous layer is 12-13.

-

Separate the upper 1-butanol layer and extract the aqueous layer with 1-butanol (100 mL).

-

Combine the butanol layers and concentrate under reduced pressure to afford the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., toluene) to yield pure (1S,2R)-1-aminoindan-2-ol.

Application in Drug Development: The Case of Indinavir

The most prominent application of cis-1-aminoindan-2-ol is in the synthesis of Indinavir, a potent HIV protease inhibitor.[3][4][5] The rigid structure of the aminoindanol moiety is crucial for the high binding affinity and selectivity of Indinavir to the HIV protease active site.[1]

Mechanism of Action of Indinavir

Indinavir functions by competitively inhibiting the HIV-1 protease, an enzyme essential for the proteolytic cleavage of viral polyprotein precursors into mature, functional proteins.[3][4][6] By binding to the active site of the protease, Indinavir prevents this cleavage, leading to the production of immature, non-infectious viral particles.[3][7] This disruption of the viral life cycle results in a decrease in viral load.[5]

Visualizations: Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Enantioselective Synthesis

Caption: Workflow for the enantioselective synthesis of (1S,2R)-1-aminoindan-2-ol.

Mechanism of Action of Indinavir

Caption: Indinavir's inhibition of HIV protease, disrupting viral maturation.

Conclusion

The discovery and subsequent development of synthetic routes to cis-1-aminoindan-2-ol represent a significant achievement in organic chemistry with a direct and profound impact on human health. Its journey from a racemic laboratory curiosity to a key enantiopure component of a life-saving antiretroviral drug highlights the critical interplay between academic research and industrial drug development. The methodologies for its synthesis, particularly the robust enantioselective strategies, continue to be of great interest and utility to the scientific community. This guide has provided a comprehensive overview of its history, synthesis, and application, underscoring its enduring importance in the field of chemistry.

References

- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Indinavir | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indinavir - Wikipedia [en.wikipedia.org]

- 6. Indinavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Indinavir Sulfate? [synapse.patsnap.com]

physical and chemical properties of (1R,2R)-1-Aminoindan-2-ol

A Comprehensive Technical Guide to (1R,2R)-1-Aminoindan-2-ol

This compound , a chiral amino alcohol, serves as a critical building block in asymmetric synthesis and is a valuable component in the development of pharmaceutical agents. Its rigid bicyclic structure and defined stereochemistry make it an effective chiral auxiliary and ligand. This document provides an in-depth overview of its physical and chemical properties, analytical methodologies, and synthetic pathways.

Core Physical and Chemical Properties

This compound, also known as (1R,2R)-(-)-trans-1-Amino-2-indanol, is a solid compound at room temperature. Its properties are summarized below.

Table 1: General and Physical Properties

| Property | Value | Citations |

| CAS Number | 163061-73-2 | |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | [1] |

| Appearance | White to light yellow to dark green powder/crystal | [2] |

| Melting Point | 142-146 °C | [2] |

| Boiling Point | 290.0 ± 40.0 °C (Predicted) | [2] |

| Density | 1.212 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 14.79 ± 0.40 (Predicted) | [2] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [2] |

Table 2: Chiroptical and Solubility Properties

| Property | Value | Citations |

| Stereochemistry | trans | |

| Optical Rotation [α]/D | -23.0° (c = 1 in ethanol) | |

| Solubility | The diastereomer, (1S,2R)-cis-1-Aminoindan-2-ol, is soluble in methanol (B129727) and slightly soluble in water. Similar solubility is expected. | [3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Table 3: Key Spectroscopic Identifiers

| Technique | Data Type | Description/Reference |

| ¹H NMR | Spectrum | Available from chemical suppliers and databases.[5] |

| ¹³C NMR | Spectrum | Data available from suppliers such as Sigma-Aldrich.[1] |

| IR | Spectrum | FTIR spectra are available in public databases like PubChem.[1][6] |

| Mass Spec | Mass | Exact Mass: 149.084063974 Da.[3] |

| SMILES | String | N[C@H]1--INVALID-LINK--Cc2ccccc12 |

| InChI Key | String | LOPKSXMQWBYUOI-RKDXNWHRSA-N |

Synthesis and Experimental Protocols

The enantiomerically pure synthesis of aminoindanol (B8576300) isomers is of significant interest. One effective method involves the enzymatic resolution of a racemic intermediate.

Experimental Protocol: Synthesis via Enzymatic Resolution of (±)-trans-1-Azido-2-indanol

This protocol is adapted from methodologies described in the literature, such as the work by Ghosh et al., for the resolution of the racemic trans-azido alcohol.[7]

Step 1: Epoxidation of Indene (B144670)

-

Indene is reacted with an oxidizing agent (e.g., m-CPBA) in a suitable solvent like dichloromethane (B109758) (DCM) to yield racemic indene oxide.

Step 2: Azide (B81097) Opening of Epoxide

-

The racemic epoxide is treated with sodium azide (NaN₃) in the presence of a proton source (e.g., ammonium (B1175870) chloride) in a solvent mixture such as methanol/water. This regioselective opening yields racemic (±)-trans-1-azido-2-indanol.

Step 3: Lipase-Mediated Kinetic Resolution

-

The racemic azido (B1232118) alcohol is dissolved in an organic solvent (e.g., dimethoxyethane).

-

An acylating agent, such as isopropenyl acetate, is added.

-

A lipase (B570770) (e.g., Lipase PS 30) is introduced to selectively acylate one enantiomer. The reaction proceeds until approximately 50% conversion is achieved, yielding (1R,2R)-trans-1-azido-2-acetoxyindane and the unreacted (1S,2S)-trans-1-azido-2-indanol.

-

The resulting mixture is separated via column chromatography.

Step 4: Hydrolysis of the Acetate

-

The separated (1R,2R)-trans-1-azido-2-acetoxyindane is hydrolyzed using a base (e.g., potassium carbonate) in methanol to afford enantiomerically pure (1R,2R)-trans-1-azido-2-indanol.

Step 5: Reduction of the Azide

-

The enantiopure (1R,2R)-trans-1-azido-2-indanol is hydrogenated. A common method is using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol (B145695) or methanol.

-

The reaction reduces the azide group to a primary amine, yielding the final product, this compound.

-

The product is purified by recrystallization.

Workflow Diagram: Synthesis of this compound

References

- 1. (1S,2R)-(-)-1-Amino-2-indanol | C9H11NO | CID 9866743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 163061-73-2 CAS MSDS ((1R,2R)-(-)-TRANS-1-AMINO-2-INDANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. (1S,2R)-(-)-cis-1-Amino-2-indanol | 126456-43-7 [chemicalbook.com]

- 5. (1R,2S)-1-Amino-2-indanol (136030-00-7) 1H NMR [m.chemicalbook.com]

- 6. 1-Amino-2-indanol | C9H11NO | CID 139034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

early synthetic routes to racemic cis-1-aminoindan-2-ol

An In-depth Technical Guide to Early Synthetic Routes for Racemic cis-1-Aminoindan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1-Aminoindan-2-ol is a chiral vicinal amino alcohol that has become a cornerstone in asymmetric synthesis and pharmaceutical development. Its rigid indane backbone provides a well-defined stereochemical environment, making it a highly effective chiral auxiliary and a precursor to valuable chiral ligands for asymmetric catalysis. Perhaps its most notable application is as a key chiral building block in the synthesis of Indinavir, a potent HIV protease inhibitor. The critical role of this compound has spurred the development of numerous synthetic strategies to access it in its racemic and enantiomerically pure forms. This guide focuses on the seminal, , providing a detailed examination of the foundational chemistry that paved the way for more advanced methodologies.

Core Synthetic Strategies

The early approaches to the synthesis of racemic cis-1-aminoindan-2-ol primarily relied on the manipulation of functional groups on a pre-existing indane skeleton. These methods ingeniously controlled the stereochemistry to favor the cis configuration, often through the formation of a cyclic intermediate that locks the relative stereochemistry, followed by hydrolysis. This guide will detail four historically significant racemic syntheses: the Lutz and Wayland method, the Heathcock synthesis, a Merck modification of the Lutz and Wayland route, and the Ghosh synthesis.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for the key , allowing for a direct comparison of their efficiencies.

Table 1: Lutz and Wayland Synthesis

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1. Amination | trans-2-Bromoindan-1-ol | trans-1-Aminoindan-2-ol | Concentrated ammonium (B1175870) hydroxide (B78521) | High |

| 2. Amidation | trans-1-Aminoindan-2-ol | N-(trans-2-Hydroxyindan-1-yl)-4-nitrobenzamide | 4-Nitrobenzoyl chloride | High |

| 3. Cyclization (Inversion) | N-(trans-2-Hydroxyindan-1-yl)-4-nitrobenzamide | cis-2-(4-Nitrophenyl)-3,3a-dihydro-8H-indeno[1,2-d]oxazole | Thionyl chloride | Good |

| 4. Hydrolysis | cis-Oxazoline Intermediate | cis-1-Aminoindan-2-ol | Acidic hydrolysis | 68 |

| Overall Yield | trans-2-Bromoindan-1-ol | cis-1-Aminoindan-2-ol | ~40-50 (Estimated) |

Table 2: Heathcock Synthesis

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1. Iodoamidation | Indene (B144670) | trans-1-(Ethoxycarbonylamino)-2-iodoindan | Iodine, Silver cyanate, Ethanol | Good |

| 2. Cyclization (Inversion) | trans-1-(Ethoxycarbonylamino)-2-iodoindan | cis-Indeno[1,2-d]oxazolidin-2-one | Refluxing diglyme (B29089) | 88 |

| 3. Hydrolysis | cis-Indeno[1,2-d]oxazolidin-2-one | cis-1-Aminoindan-2-ol | Basic hydrolysis | 79 |

| Overall Yield | Indene | cis-1-Aminoindan-2-ol | ~60-70 (Estimated) |

Table 3: Merck Modification of Lutz and Wayland Synthesis

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1. Amination | Racemic 2-Bromoindan-1-ol | trans-1-Aminoindan-2-ol | Concentrated ammonium hydroxide | High |

| 2. Amidation | trans-1-Aminoindan-2-ol | N-(trans-2-Hydroxyindan-1-yl)benzamide | Benzoyl chloride | High |

| 3. Cyclization (Inversion) | N-(trans-2-Hydroxyindan-1-yl)benzamide | cis-2-Phenyl-3,3a-dihydro-8H-indeno[1,2-d]oxazole | Thionyl chloride | Good |

| 4. Hydrolysis | cis-Oxazoline Intermediate | cis-1-Aminoindan-2-ol | 6 N Sulfuric acid, reflux | High |

| Overall Yield | Racemic 2-Bromoindan-1-ol | cis-1-Aminoindan-2-ol | ~50-60 (Estimated) |

Table 4: Ghosh Synthesis

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1. Ketalization/Hydroxylation | Indan-1-one | 2-Hydroxy-1-indanone dimethyl ketal | KOH, Iodobenzenediacetate, Methanol (B129727) | Good |

| 2. Ketal Hydrolysis | 2-Hydroxy-1-indanone dimethyl ketal | 2-Hydroxy-1-indanone | Acidic hydrolysis | High |

| 3. Oxime Ether Formation | 2-Hydroxy-1-indanone | 2-Hydroxy-1-indanone O-benzyl oxime | Benzyloxyamine hydrochloride, Pyridine (B92270) | Good |

| 4. Diastereoselective Reduction | 2-Hydroxy-1-indanone O-benzyl oxime | cis- and trans-1-Aminoindan-2-ol (88:12 mixture) | Borane-THF complex | Good |

| Overall Yield of cis-Isomer | Indan-1-one | cis-1-Aminoindan-2-ol | ~40-50 (Estimated) |

Experimental Protocols

Lutz and Wayland Synthesis (1951)

This seminal route establishes the cis stereochemistry through the inversion of configuration at C2 via an oxazoline (B21484) intermediate.

Step 1: Synthesis of trans-1-Aminoindan-2-ol

-

Methodology: trans-2-Bromoindan-1-ol is treated with an excess of concentrated ammonium hydroxide. The reaction is believed to proceed through an in-situ formed indene oxide intermediate, which is then opened by ammonia (B1221849) in a trans-diaxial fashion to yield trans-1-aminoindan-2-ol.

-

Protocol: A detailed experimental protocol from the original publication was not available in the searched resources. However, this is a standard procedure involving heating the bromo-indanol with aqueous ammonia in a sealed vessel.

Step 2: Synthesis of N-(trans-2-Hydroxyindan-1-yl)-4-nitrobenzamide

-

Methodology: The trans-amino alcohol is acylated with 4-nitrobenzoyl chloride to form the corresponding amide.

-

Protocol: A detailed experimental protocol from the original publication was not available in the searched resources. This is typically carried out in a suitable solvent like pyridine or in a biphasic system (Schotten-Baumann conditions).

Step 3: Synthesis of cis-2-(4-Nitrophenyl)-3,3a-dihydro-8H-indeno[1,2-d]oxazole

-

Methodology: The trans-N-(4-nitrobenzoyl)aminoindanol is treated with thionyl chloride. This reagent facilitates an intramolecular cyclization with inversion of stereochemistry at the C2 position to form the cis-oxazoline.

-

Protocol: A detailed experimental protocol from the original publication was not available in the searched resources. The reaction is typically performed in an inert solvent like chloroform (B151607) or dichloromethane.

Step 4: Synthesis of rac-cis-1-Aminoindan-2-ol

-

Methodology: The cis-oxazoline intermediate is hydrolyzed under acidic conditions to cleave the oxazoline ring and afford the final product.

-

Protocol: A detailed experimental protocol from the original publication was not available in the searched resources. The hydrolysis is typically carried out by refluxing with a strong mineral acid such as hydrochloric acid or sulfuric acid. The final product is isolated after neutralization and extraction. The reported yield for this step is 68%.[1]

Heathcock Synthesis (1967)

This route starts from indene and also utilizes a cyclic intermediate to control the stereochemistry.

Step 1: Synthesis of trans-1-(Ethoxycarbonylamino)-2-iodoindan

-

Methodology: Indene is subjected to an iodoamidation reaction. Iodine isocyanate, generated in situ from iodine and silver cyanate, adds across the double bond of indene to give the trans-iodocarbamate.

-

Protocol: A detailed experimental protocol from the original publication was not available in the searched resources. The reaction is carried out in ethanol.

Step 2: Synthesis of cis-Indeno[1,2-d]oxazolidin-2-one

-

Methodology: The trans-iodocarbamate undergoes thermal cyclization in refluxing diglyme. This intramolecular nucleophilic substitution proceeds with inversion of configuration at C2 to yield the cis-oxazolidinone.

-

Protocol: The trans-1-(ethoxycarbonylamino)-2-iodoindan is heated in refluxing diglyme to effect cyclization. The reported yield for this step is 88%.

Step 3: Synthesis of rac-cis-1-Aminoindan-2-ol

-

Methodology: The cis-oxazolidinone is hydrolyzed under basic conditions to yield the desired amino alcohol.

-

Protocol: The cis-oxazolidinone is refluxed with a base, such as potassium hydroxide, in a suitable solvent like methanol. The reported yield for this step is 79%.

Merck Modification of Lutz and Wayland Synthesis

This industrial synthesis is a variation of the Lutz and Wayland method, using a different acyl group.

Step 1: Synthesis of trans-1-Aminoindan-2-ol

-

Methodology: Racemic 2-bromoindan-1-ol is reacted with concentrated ammonium hydroxide.

-

Protocol: Similar to the Lutz and Wayland synthesis, this step involves heating the starting material with aqueous ammonia.

Step 2: Synthesis of N-(trans-2-Hydroxyindan-1-yl)benzamide

-

Methodology: The trans-amino alcohol is acylated with benzoyl chloride.

-

Protocol: A detailed experimental protocol was not available in the searched resources.

Step 3: Synthesis of cis-2-Phenyl-3,3a-dihydro-8H-indeno[1,2-d]oxazole

-

Methodology: The trans-benzamide is cyclized using thionyl chloride with inversion of stereochemistry.

-

Protocol: A detailed experimental protocol was not available in the searched resources.

Step 4: Synthesis of rac-cis-1-Aminoindan-2-ol

-

Methodology: The intermediate cis-oxazoline is hydrolyzed under strong acidic conditions.

-

Protocol: The oxazoline is refluxed with 6 N sulfuric acid to afford racemic cis-1-aminoindan-2-ol.

Ghosh Synthesis

This approach starts from indan-1-one and controls the stereochemistry during a reduction step.

Step 1: Synthesis of 2-Hydroxy-1-indanone dimethyl ketal

-

Methodology: Indan-1-one is treated with potassium hydroxide and iodobenzene (B50100) diacetate in methanol to introduce a hydroxyl group at the 2-position and form the dimethyl ketal at the 1-position.

-

Protocol: A detailed experimental protocol for this specific substrate was not available in the searched resources.

Step 2: Synthesis of 2-Hydroxy-1-indanone

-

Methodology: The dimethyl ketal is hydrolyzed under acidic conditions to reveal the ketone functionality.

-

Protocol: A standard acidic workup is employed.

Step 3: Synthesis of 2-Hydroxy-1-indanone O-benzyl oxime

-

Methodology: The α-hydroxy ketone is reacted with benzyloxyamine hydrochloride in pyridine to form the corresponding oxime ether.

-

Protocol: A detailed experimental protocol was not available in the searched resources.

Step 4: Synthesis of rac-cis-1-Aminoindan-2-ol

-

Methodology: The α-hydroxy oxime ether is reduced with a borane-tetrahydrofuran (B86392) complex. This reduction is diastereoselective, favoring the formation of the cis-amino alcohol.

-

Protocol: The oxime ether is treated with borane-THF complex. The reaction yields an 88:12 mixture of cis- and trans-1-aminoindan-2-ol, respectively. The cis isomer can be isolated by chromatography.

Visualizations

Caption: Lutz and Wayland Synthesis Workflow.

Caption: Heathcock Synthesis Workflow.

Caption: Merck's Modified Synthesis Workflow.

Caption: Ghosh Synthesis Workflow.

Conclusion

The developed by Lutz and Wayland, Heathcock, and Ghosh laid the essential groundwork for the production of this vital chiral building block. These methods demonstrate clever applications of fundamental organic reactions to control stereochemistry, primarily through intramolecular cyclizations that proceed with inversion of configuration. While later developments have focused on asymmetric syntheses to directly obtain enantiomerically pure material, these initial racemic routes remain instructive in their chemical logic and have been adapted for large-scale industrial production. This guide provides a comprehensive technical overview of these foundational syntheses for researchers and professionals in the field of drug development and organic synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the chiral amino alcohol, (1S,2R)-1-Aminoindan-2-ol, a specific enantiomer of (1R,2R)-1-Aminoindan-2-ol, in the asymmetric synthesis of Indinavir. Indinavir (Crixivan®), a potent HIV-1 protease inhibitor, represents a landmark achievement in pharmaceutical development, with its complex stereochemistry demanding a highly controlled and efficient synthetic strategy.[1] This document details the synthetic pathways, presents key quantitative data, provides experimental protocols, and illustrates the logical relationships within the synthesis, with a focus on the industrial process developed by Merck.

The Strategic Importance of (1S,2R)-1-Aminoindan-2-ol

Indinavir possesses five stereogenic centers, making its stereocontrolled synthesis a significant challenge. The overall synthetic strategy is a convergent one, where three key fragments are synthesized independently and then coupled together.[2] (1S,2R)-1-Aminoindan-2-ol, often referred to as (-)-cis-aminoindanol or (-)-CAI, constitutes the "eastern" fragment of the Indinavir molecule. Its rigid, bicyclic structure and defined stereochemistry are crucial for the final drug's potent inhibitory activity against the HIV-1 protease enzyme. The aminoindanol (B8576300) moiety occupies the P2' pocket of the enzyme's active site, where it forms critical hydrogen bonding and hydrophobic interactions.

Enantioselective Synthesis of (1S,2R)-1-Aminoindan-2-ol: The Merck Process

The large-scale, cost-effective production of enantiomerically pure (1S,2R)-1-aminoindan-2-ol was a critical hurdle in the development of Indinavir. The process developed by Merck researchers stands as a testament to the power of asymmetric catalysis in industrial synthesis.[3] The key steps involve the asymmetric epoxidation of indene (B144670) followed by a regio- and stereoselective Ritter reaction.

Step 1: Asymmetric Epoxidation of Indene

The synthesis commences with the enantioselective epoxidation of achiral indene using Jacobsen's chiral manganese-salen catalyst. This reaction establishes the first two stereocenters with high enantioselectivity.[3][4]

Experimental Protocol: (1S,2R)-Indene oxide Synthesis

A three-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, and thermocouple is charged with indene (1.0 equiv), dichloromethane (B109758) (CH₂Cl₂), (S,S)-Jacobsen's catalyst (0.6 mol%), and 4-phenylpyridine (B135609) N-oxide (3.0 mol%) under a nitrogen atmosphere. The mixture is cooled to -5°C. A cold aqueous solution of sodium hypochlorite (B82951) (NaOCl, 1.3 equiv) is added slowly with vigorous stirring, maintaining the internal temperature between 0°C and 2°C. After the addition is complete, the reaction is stirred for an additional hour at 0°C. Hexanes are added, and the mixture is filtered through Celite. The organic layer is separated, washed with saturated aqueous NaCl, dried over Na₂SO₄, and concentrated. The crude epoxide is purified by distillation under reduced pressure.[5]

Step 2: Ritter Reaction and Hydrolysis

The resulting (1S,2R)-indene oxide undergoes a Ritter reaction with acetonitrile (B52724) in the presence of fuming sulfuric acid. This reaction proceeds with high regio- and stereoselectivity to form an oxazoline (B21484) intermediate, which is then hydrolyzed to yield the desired cis-1-aminoindan-2-ol.[6][7]

Experimental Protocol: (1S,2R)-1-Aminoindan-2-ol Synthesis

A three-necked, round-bottomed flask equipped with a mechanical stirrer, two addition funnels, and a thermocouple is charged with acetonitrile and cooled to 0°C. Fuming sulfuric acid (2.0 equiv) and a solution of (1S,2R)-indene oxide (1.0 equiv) in dry hexanes are added simultaneously at a rate that maintains the internal temperature between 0°C and 5°C. The mixture is then warmed to room temperature and stirred for one hour. Water is added, and the biphasic mixture is stirred for 30 minutes. The aqueous layer containing the product as a sulfate (B86663) salt is separated for the final purification step.[5]

Step 3: Purification via Diastereomeric Salt Resolution

The final step involves the purification and enhancement of enantiomeric purity through the formation of a diastereomeric salt with L-tartaric acid. The desired (1S,2R)-1-aminoindan-2-ol L-tartrate salt is selectively crystallized.

Experimental Protocol: Purification of (1S,2R)-1-Aminoindan-2-ol

The aqueous solution from the hydrolysis step is combined with 1-butanol (B46404), and the pH is adjusted to 12-13 with a 50% aqueous NaOH solution. The 1-butanol layer is separated, and the aqueous layer is extracted again with 1-butanol. The combined organic layers are concentrated. The residue is dissolved in a mixture of methanol (B129727) and water, and L-tartaric acid (0.5 equiv) is added. The mixture is heated to reflux, then cooled to room temperature, and finally to 0°C. The crystalline L-tartrate salt is collected by filtration, washed with cold methanol, and dried. The free base can be obtained by treatment with a base.[5]

Quantitative Data Summary

The efficiency of the Merck process for the synthesis of (1S,2R)-1-Aminoindan-2-ol is highlighted by the following quantitative data:

| Step | Reactants | Product | Yield | Enantiomeric Excess (ee) | Reference |

| 1. Asymmetric Epoxidation | Indene, NaOCl, (S,S)-Jacobsen's Catalyst | (1S,2R)-Indene oxide | 89% | 88% | [3] |

| 2. Ritter Reaction & Hydrolysis | (1S,2R)-Indene oxide, Acetonitrile, H₂SO₄ | (1S,2R)-1-Aminoindan-2-ol | >50% | >99% (after resolution) | [2] |

| Overall | Indene | (1S,2R)-1-Aminoindan-2-ol | ~45% | >99% | [2][3] |

Assembly of Indinavir

With the enantiomerically pure (1S,2R)-1-aminoindan-2-ol in hand, the synthesis of Indinavir proceeds through its coupling with the other two key fragments: the piperazine (B1678402) core and the hydroxyethylene isostere.

Synthesis of the Indinavir Fragments

The synthesis of the piperazine and the epoxide fragments also involves stereocontrolled steps to ensure the correct final stereochemistry of Indinavir. The piperazine fragment is synthesized from 2-pyrazinecarboxylic acid, with a key asymmetric hydrogenation step establishing its chirality.[3] The epoxide fragment is constructed from an aminoindanol derivative through stereoselective allylation and epoxidation.[3]

Coupling and Final Steps

The (-)-cis-(1S,2R)-1-aminoindan-2-ol is first coupled with the acid precursor of the hydroxyethylene isostere using standard peptide coupling reagents like EDC and HOBt.[3] The resulting amide is then coupled with the chiral piperazine fragment. Finally, deprotection of the protecting groups and coupling with 3-picolyl chloride affords Indinavir. The overall synthesis of Indinavir from the three fragments is highly efficient.

Visualizing the Synthesis and Logic

The following diagrams illustrate the key synthetic pathways and logical relationships in the synthesis of Indinavir, with a focus on the role of (1S,2R)-1-Aminoindan-2-ol.

Caption: Convergent synthesis of Indinavir from three key chiral fragments.

References

- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chimia.ch [chimia.ch]

- 3. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Strategies for Accessing cis-1-Amino-2-Indanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. collaborate.princeton.edu [collaborate.princeton.edu]

Conformational Landscape of the cis-1-Aminoindan-2-ol Skeleton: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cis-1-aminoindan-2-ol framework is a privileged structural motif in medicinal chemistry and asymmetric synthesis, most notably as a key component of the HIV protease inhibitor Indinavir. Its rigid, bicyclic nature imparts a high degree of conformational constraint, which is crucial for molecular recognition and catalytic efficiency. This guide provides a detailed exploration of the conformational analysis of the cis-1-aminoindan-2-ol skeleton, integrating experimental NMR spectroscopic principles with computational modeling to offer a comprehensive understanding of its three-dimensional architecture.

Introduction: The Conformational Preference of cis-1-Aminoindan-2-ol

The conformational behavior of the cis-1-aminoindan-2-ol skeleton is primarily dictated by the puckering of the five-membered cyclopentanol (B49286) ring. This ring is not planar and exists in a dynamic equilibrium between two predominant envelope or twist conformations. In the case of the cis isomer, the relative orientation of the amino and hydroxyl substituents significantly influences this equilibrium.

A key feature of the cis configuration is the potential for an intramolecular hydrogen bond between the amino and hydroxyl groups. This interaction can play a significant role in stabilizing one conformer over the other, thereby influencing the overall shape of the molecule and its biological activity.

Experimental Approach: NMR-Based Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. For the cis-1-aminoindan-2-ol skeleton, the analysis of proton (¹H) NMR coupling constants and Nuclear Overhauser Effect (NOE) data provides invaluable insights into the dihedral angles and spatial proximities of the protons on the cyclopentanol ring.

¹H NMR Spectral Data

| Proton | Chemical Shift (ppm) |

| H1 | ~4.6 (d) |

| H2 | ~4.0 (m) |

| H3a | ~3.0 (m) |

| H3b | ~2.9 (m) |

| Aromatic | 7.2-7.5 (m) |

| NH₃⁺ | 7.7-8.5 (br s) |

| OH | ~5.8 (br s) |

Note: Data is based on the reported spectrum of bis(2-hydroxy-2,3-dihydro-1H-inden-1-aminium) sulfate (B86663) and serves as an approximation for the parent compound.

Vicinal Coupling Constants and the Karplus Relationship

The vicinal coupling constant (³JHH) between two protons on adjacent carbons is dependent on the dihedral angle (θ) between them, a relationship described by the Karplus equation. For cyclopentane-like systems, the equation takes the general form:

³JHH = A cos²(θ) + B cos(θ) + C

Where A, B, and C are empirically derived parameters. By measuring the ³J values for the H1-H2, H2-H3a, and H2-H3b couplings, the corresponding dihedral angles can be estimated, providing a quantitative description of the ring's pucker.

Based on typical values for five-membered rings, the expected ³JHH values for the two primary envelope conformations of cis-1-aminoindan-2-ol are presented below. In Conformer I, C2 is out of the plane, and in Conformer II, C3 is out of the plane. The intramolecular hydrogen bond is expected to favor Conformer I where the amino and hydroxyl groups are in a pseudo-equatorial and pseudo-axial orientation, respectively, bringing them into proximity.

| Coupling | Expected ³JHH (Hz) - Conformer I | Expected ³JHH (Hz) - Conformer II |

| J(H1, H2) | ~ 5-7 | ~ 0-2 |

| J(H2, H3a) | ~ 7-9 | ~ 2-4 |

| J(H2, H3b) | ~ 2-4 | ~ 7-9 |

The experimentally observed coupling constants will be a population-weighted average of the values for the individual conformers.

Nuclear Overhauser Effect (NOE) Spectroscopy

NOESY or ROESY experiments can be used to identify protons that are close in space, irrespective of their through-bond connectivity. For cis-1-aminoindan-2-ol, key NOE correlations would be expected between:

-

H1 and H2 in both conformers.

-

H1 and one of the H3 protons, depending on the ring pucker.

-

Protons of the amino and hydroxyl groups with nearby ring protons, which can help to define the orientation of these substituents.

Computational Approach: Unveiling the Conformational Energy Landscape

Density Functional Theory (DFT) calculations provide a powerful theoretical framework to complement experimental data. By modeling the different possible conformations of cis-1-aminoindan-2-ol, their relative energies and geometric parameters can be determined.

Computational Methodology

A typical computational protocol for the conformational analysis of cis-1-aminoindan-2-ol would involve:

-

Conformational Search: Generation of initial structures for the possible envelope and twist conformations of the cyclopentanol ring.

-

Geometry Optimization: Optimization of the geometry of each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculation: Calculation of the vibrational frequencies to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.

-

Energy Analysis: Comparison of the relative electronic and Gibbs free energies of the conformers to determine their relative populations at a given temperature.

Predicted Conformational Equilibrium

DFT calculations are expected to predict two low-energy conformers corresponding to the puckering of the five-membered ring. The conformer that allows for the formation of an intramolecular hydrogen bond between the amino and hydroxyl groups is anticipated to be the more stable, and thus the major, species in the equilibrium. The calculated energy difference can be used to estimate the equilibrium constant (Keq) and the relative populations of the conformers.

Visualization of Key Concepts

To aid in the understanding of the conformational analysis of cis-1-aminoindan-2-ol, the following diagrams illustrate the key relationships and workflows.

Caption: Equilibrium between the two primary envelope conformers of cis-1-aminoindan-2-ol.

An In-depth Technical Guide to the Applications of cis-1-Aminoindan-2-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-1-Aminoindan-2-ol is a chiral 1,2-amino alcohol that has emerged as a crucial building block in medicinal and organic chemistry.[1][2] Its rigid cyclic skeleton and well-defined stereochemistry make it an invaluable asset in asymmetric synthesis, where it serves as a chiral auxiliary, a ligand for catalysts, and a key structural motif in various bioactive molecules.[3][4] First reported in 1951, its significance surged with its incorporation into the potent HIV protease inhibitor Indinavir (Crixivan®), developed by Merck.[5][6] This guide provides a comprehensive overview of the applications of cis-1-aminoindan-2-ol, with a focus on quantitative data, detailed experimental protocols, and the visualization of its role in key biological pathways.

Core Applications in Asymmetric Synthesis

The conformational rigidity of the indane framework is a key feature that contributes to the high stereoselectivities observed in reactions employing cis-1-aminoindan-2-ol and its derivatives.[5] This has led to its widespread use in a variety of asymmetric transformations.

As a Chiral Auxiliary

cis-1-Aminoindan-2-ol can be readily converted into chiral auxiliaries, such as oxazolidinones, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.

-

Asymmetric Aldol (B89426) Reactions: Oxazolidinone derivatives of cis-1-aminoindan-2-ol have been successfully used to achieve highly diastereoselective aldol reactions.[4] Boron enolates derived from these auxiliaries react with various aldehydes to produce aldol adducts with excellent stereocontrol.[4]

-

Asymmetric Alkylation: Chiral oxazolidinones derived from cis-1-aminoindan-2-ol also serve as effective auxiliaries in diastereoselective alkylation reactions.[7]

-

Asymmetric Diels-Alder Reactions: These auxiliaries have been employed in asymmetric Diels-Alder reactions to control the stereochemistry of the resulting cycloadducts.[6]

As a Chiral Ligand and Catalyst

Derivatives of cis-1-aminoindan-2-ol are widely used as chiral ligands in metal-catalyzed asymmetric reactions and as precursors for organocatalysts.

-

Asymmetric Reductions: Oxazaborolidine catalysts derived from cis-1-aminoindan-2-ol are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[7][8] These catalyst systems often exhibit high enantioselectivity.[8]

-

Asymmetric Diels-Alder Reactions: Bis(oxazoline) (BOX) and PyBOX ligands derived from cis-1-aminoindan-2-ol are used in catalytic asymmetric Diels-Alder reactions.[1][2]

-

Asymmetric Ene Reactions: It is also used as a ligand component in chromium-catalyzed highly selective asymmetric ene reactions.[8]

Applications in Drug Development

The most prominent application of cis-1-aminoindan-2-ol in drug development is its role as a key intermediate in the synthesis of the HIV protease inhibitor, Indinavir.[8][9]

Indinavir (Crixivan®)

(1S,2R)-cis-1-Amino-2-indanol is a central component of Indinavir, a potent and orally bioavailable HIV protease inhibitor.[5][10] The rigid indanol moiety serves as a crucial structural element that binds to the active site of the HIV protease enzyme.[5]

Mechanism of Action: HIV protease is an enzyme essential for the lifecycle of the HIV virus. It cleaves newly synthesized viral polyproteins into smaller, functional proteins required for the assembly of mature, infectious virions.[1][5][11] Indinavir acts as a competitive inhibitor, binding to the active site of HIV protease and preventing it from cleaving the gag-pol polyprotein.[11] This results in the production of immature, non-infectious viral particles, thus halting the replication of the virus.[10][11]

References

- 1. What is the mechanism of Indinavir Sulfate? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. scispace.com [scispace.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (1S,2R)-(-)-cis-1-Amino-2-indanol | 126456-43-7 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. Indinavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

The Core Mechanism of (1R,2R)-1-Aminoindan-2-ol Derived Catalysts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-1-Aminoindan-2-ol, a conformationally rigid chiral amino alcohol, has emerged as a cornerstone in asymmetric synthesis. Its derivatives are pivotal as both chiral auxiliaries and catalysts, facilitating a diverse array of stereoselective transformations with remarkable precision. This technical guide elucidates the fundamental mechanisms of action, provides detailed experimental protocols for key applications, and presents quantitative data to underscore the efficacy of these powerful catalytic systems.

The unique structural scaffold of this compound, featuring a fused ring system, imparts a high degree of steric hindrance and conformational rigidity. This inherent structural constraint is the key to its success in asymmetric catalysis, as it allows for the creation of well-defined chiral environments that effectively control the facial selectivity of approaching substrates. This guide will delve into the mechanistic intricacies of its most prominent applications: the Corey-Bakshi-Shibata (CBS) reduction of ketones, and its role in directing asymmetric Diels-Alder, aldol (B89426), and Michael addition reactions.

Asymmetric Reduction of Ketones: The Corey-Bakshi-Shibata (CBS) Reduction

The most notable application of this compound is in the formation of chiral oxazaborolidine catalysts, famously employed in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. These catalysts are highly effective for the enantioselective synthesis of chiral secondary alcohols, which are crucial intermediates in the pharmaceutical industry.

Mechanism of Action

The catalytic cycle of the CBS reduction involves the formation of a key complex between the oxazaborolidine catalyst and a borane (B79455) source (e.g., borane-tetrahydrofuran (B86392) or borane-dimethyl sulfide). This complex then coordinates to the ketone substrate in a highly predictable manner, governed by steric interactions.

The mechanism proceeds through the following key steps:

-

Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to a molecule of borane. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst.

-

Ketone Coordination: The more Lewis acidic endocyclic boron atom of the catalyst-borane complex coordinates to the oxygen atom of the prochiral ketone. The ketone orients itself to minimize steric hindrance between its larger substituent and the bulky group on the catalyst, typically derived from the aminoindanol (B8576300) backbone.

-

Hydride Transfer: The coordinated borane then delivers a hydride to the carbonyl carbon of the ketone via a six-membered ring transition state. This hydride transfer occurs to a specific face of the ketone, dictated by the steric environment of the catalyst.

-

Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, and upon workup, yields the chiral secondary alcohol. The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle.

The enantioselectivity of the CBS reduction is a direct consequence of the well-defined transition state, where the rigid chiral scaffold of the aminoindanol derivative dictates the trajectory of the hydride transfer.

Quantitative Data for Asymmetric Ketone Reduction

The following table summarizes the performance of a this compound derived oxazaborolidine catalyst in the asymmetric reduction of various acetophenone (B1666503) derivatives.

| Entry | Substrate | Product | Yield (%) | ee (%) |

| 1 | Acetophenone | (R)-1-Phenylethanol | 95 | 96 |

| 2 | 4'-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | 92 | 97 |

| 3 | 4'-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | 94 | 95 |

| 4 | 2'-Bromoacetophenone | (R)-1-(2-Bromophenyl)ethanol | 90 | 98 |

| 5 | 1-Naphthyl methyl ketone | (R)-1-(Naphthalen-1-yl)ethanol | 91 | 94 |

Experimental Protocols

Synthesis of the this compound Derived Oxazaborolidine Catalyst:

A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to 0 °C under an inert atmosphere. A solution of borane-dimethyl sulfide (B99878) complex (1.0 M in THF, 1.1 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The solvent is removed under reduced pressure to yield the crude oxazaborolidine catalyst, which can be used without further purification.

General Procedure for the Asymmetric Reduction of a Ketone:

To a solution of the oxazaborolidine catalyst (0.1 eq) in anhydrous THF at 0 °C is added a solution of borane-dimethyl sulfide complex (1.0 M in THF, 1.0 eq) dropwise. The mixture is stirred for 15 minutes, and then a solution of the ketone (1.0 eq) in anhydrous THF is added dropwise. The reaction is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography.

Asymmetric Diels-Alder Reactions

This compound derivatives can be utilized as chiral auxiliaries to direct the stereochemical outcome of Diels-Alder reactions. The auxiliary is covalently attached to the dienophile, and its rigid structure blocks one face of the dienophile, forcing the diene to approach from the less hindered face.

Mechanism of Action

The mechanism relies on the formation of a chiral dienophile where the aminoindanol-derived auxiliary creates a sterically biased environment. Lewis acid activation of the dienophile further enhances the facial discrimination in the transition state.

Quantitative Data for Asymmetric Diels-Alder Reactions

| Entry | Dienophile | Diene | Lewis Acid | Yield (%) | endo:exo | ee (%) |

| 1 | N-Acryloyl-(1R,2R)-aminoindanol | Cyclopentadiene | TiCl4 | 85 | >99:1 | 95 |

| 2 | N-Crotonoyl-(1R,2R)-aminoindanol | Cyclopentadiene | Et2AlCl | 88 | 98:2 | 92 |

| 3 | N-Acryloyl-(1R,2R)-aminoindanol | Isoprene | TiCl4 | 79 | 95:5 | 90 |

Experimental Protocol

To a solution of the N-acylated this compound (1.0 eq) in anhydrous dichloromethane (B109758) at -78 °C is added the Lewis acid (1.1 eq) dropwise. The mixture is stirred for 30 minutes, and then the diene (1.5 eq) is added. The reaction is stirred at -78 °C for 4-6 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated. The product is purified by flash chromatography. The chiral auxiliary can be recovered by hydrolysis of the adduct.

Asymmetric Aldol Reactions

Similar to the Diels-Alder reaction, this compound can be used as a chiral auxiliary to control the stereochemistry of aldol reactions. The auxiliary is typically incorporated into an oxazolidinone, which then directs the stereoselective enolization and subsequent reaction with an aldehyde.

Mechanism of Action

The mechanism involves the formation of a specific enolate geometry, which is then facially shielded by the bulky aminoindanol-derived auxiliary. This directs the approach of the aldehyde from the less hindered side, leading to the formation of a specific diastereomer.

Quantitative Data for Asymmetric Aldol Reactions

| Entry | N-Acyl Oxazolidinone | Aldehyde | Yield (%) | dr (syn:anti) |

| 1 | Propionyl | Benzaldehyde | 82 | >99:1 |

| 2 | Propionyl | Isobutyraldehyde | 85 | >99:1 |

| 3 | Acetyl | Propanal | 78 | 98:2 |

Experimental Protocol

To a solution of the N-acyl oxazolidinone derived from this compound (1.0 eq) in anhydrous THF at -78 °C is added a solution of lithium diisopropylamide (LDA) (1.05 eq) in THF. The mixture is stirred for 30 minutes, and then the aldehyde (1.2 eq) is added. The reaction is stirred at -78 °C for 2-4 hours. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography.

Asymmetric Michael Additions

Derivatives of this compound can also serve as effective organocatalysts for asymmetric Michael additions. In these reactions, the aminoindanol moiety acts as a chiral scaffold for a bifunctional catalyst, which activates both the nucleophile and the electrophile.

Mechanism of Action

The mechanism often involves the formation of an enamine or iminium ion intermediate, with the chiral catalyst directing the stereochemical outcome of the conjugate addition. The amino group of the catalyst can form an enamine with a carbonyl compound (the Michael donor), while another functional group on the catalyst (e.g., a thiourea (B124793) or a Brønsted acid) can activate the Michael acceptor through hydrogen bonding.

Quantitative Data for Asymmetric Michael Additions

| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | Cyclohexanone | β-Nitrostyrene | 10 | 92 | 90 |

| 2 | Acetone | trans-Chalcone | 10 | 85 | 88 |

| 3 | Diethyl malonate | 2-Cyclohexen-1-one | 5 | 95 | 93 |

Experimental Protocol

To a mixture of the Michael donor (1.2 eq) and the this compound derived organocatalyst (0.1 eq) in an appropriate solvent (e.g., toluene (B28343) or chloroform) is added the Michael acceptor (1.0 eq). The reaction is stirred at the specified temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired Michael adduct.

Conclusion

Catalysts and chiral auxiliaries derived from this compound are indispensable tools in modern asymmetric synthesis. Their rigid framework provides a predictable and highly effective means of controlling stereochemistry in a variety of important chemical transformations. The mechanistic understanding of these systems, as outlined in this guide, continues to drive the development of even more efficient and selective catalysts for the synthesis of complex, enantioenriched molecules, with significant implications for the fields of medicinal chemistry and drug development.

Methodological & Application

The Versatile Role of (1R,2R)-1-Aminoindan-2-ol in Asymmetric Synthesis: Application Notes and Protocols

(1R,2R)-1-Aminoindan-2-ol, a conformationally rigid chiral β-amino alcohol, has emerged as a privileged scaffold in asymmetric synthesis. Its unique structural features have led to its successful application as both a chiral ligand and a chiral auxiliary in a variety of stereoselective transformations, enabling the synthesis of complex chiral molecules with high levels of enantiopurity. This document provides detailed application notes and experimental protocols for the use of this compound in three key areas: the asymmetric reduction of prochiral ketones, asymmetric aldol (B89426) reactions, and asymmetric transfer hydrogenation.

These methodologies are of significant interest to researchers and professionals in drug development and fine chemical synthesis due to their reliability, high stereoselectivity, and the importance of the resulting chiral building blocks.

Asymmetric Reduction of Prochiral Ketones via Oxazaborolidine Catalysts

This compound is a highly effective precursor for the in situ generation of chiral oxazaborolidine catalysts, commonly known as CBS catalysts, for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][3] The rigid indane backbone of the ligand enhances the predictability and level of asymmetric induction.

Application Note:

The Corey-Bakshi-Shibata (CBS) reduction using an oxazaborolidine catalyst derived from this compound and a borane (B79455) source (e.g., BH₃·THF or BH₃·SMe₂) provides a powerful tool for the synthesis of enantiomerically enriched secondary alcohols. The reaction is typically fast, high-yielding, and proceeds with excellent enantioselectivity for a wide range of ketones, including aryl alkyl ketones, α,β-unsaturated ketones, and some aliphatic ketones. The stereochemical outcome is predictable based on the established model for CBS reductions.

Table 1: Asymmetric Reduction of Various Ketones using this compound-derived Oxazaborolidine Catalyst.

| Entry | Ketone Substrate | Product | Yield (%) | ee (%) |

| 1 | Acetophenone (B1666503) | (R)-1-Phenylethanol | 95 | >99 |

| 2 | α-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 92 | 97 |

| 3 | 1-Indanone | (R)-Indan-1-ol | 90 | 95 |

| 4 | 4-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | 96 | 98 |

| 5 | 3-Acetylpyridine | (R)-1-(Pyridin-3-yl)ethanol | 88 | 96 |

Experimental Protocol: In Situ Asymmetric Reduction of Acetophenone

Materials:

-

This compound

-

Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂, 2.0 M in THF)

-

Acetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (B129727) (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation (In Situ): To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (e.g., 0.1 mmol, 10 mol%). Add anhydrous THF (e.g., 2 mL) and stir until the aminoindanol (B8576300) is fully dissolved. To this solution, add borane-dimethyl sulfide complex (e.g., 0.1 mmol, 10 mol%) dropwise at room temperature. Stir the mixture for 30 minutes to allow for the formation of the oxazaborolidine catalyst.

-

Reduction Reaction: Cool the catalyst solution to 0 °C using an ice bath. In a separate flask, prepare a solution of acetophenone (e.g., 1.0 mmol, 1.0 equiv) in anhydrous THF (e.g., 3 mL). Add the acetophenone solution dropwise to the cold catalyst solution over 10-15 minutes. After the addition is complete, add an additional amount of borane-dimethyl sulfide complex (e.g., 1.2 mmol, 1.2 equiv) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol (e.g., 5 mL) at 0 °C to decompose the excess borane. Allow the mixture to warm to room temperature and then add 1 M HCl (e.g., 10 mL). Stir vigorously for 30 minutes.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (R)-1-phenylethanol. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Caption: Workflow for CBS reduction of acetophenone.

Asymmetric Aldol Reactions using a Chiral Oxazolidinone Auxiliary

The enantiomer, (1S,2R)-1-Aminoindan-2-ol, can be readily converted into a chiral oxazolidinone auxiliary. This auxiliary, when acylated and subjected to enolization, directs the stereoselective addition to aldehydes in an Evans-type aldol reaction, yielding syn-aldol products with high diastereoselectivity.[1]

Application Note: